molecular formula C15H25NO B6752811 1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one

1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B6752811
M. Wt: 235.36 g/mol
InChI Key: CDCABEPIAYTYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one involves multiple steps. One common approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method involves the reaction of a suitable precursor with an aldehyde or ketone under acidic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of efficient catalysts and reaction conditions is crucial to achieve high yields and purity. The Prins cyclization reaction, for example, can be adapted for large-scale production by optimizing the reaction parameters and using continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one has diverse applications in scientific research:

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of complex molecules.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic applications include its use as an antituberculosis agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one stands out due to its specific combination of structural features and functional groups. Its unique spirocyclic scaffold, combined with the presence of a dimethylpropan-1-one moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(2-azaspiro[5.5]undec-9-en-2-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-14(2,3)13(17)16-11-7-10-15(12-16)8-5-4-6-9-15/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCABEPIAYTYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2(C1)CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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